molecular formula C16H18N2O2S B2864672 (4-Methylthiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-09-2

(4-Methylthiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2864672
CAS RN: 2034329-09-2
M. Wt: 302.39
InChI Key: YFVXHYPNOYQURC-UHFFFAOYSA-N
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Description

The compound “(4-Methylthiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Antimicrobial Compounds : Ramudu et al. (2017) demonstrated the synthesis of antimicrobial derivatives, including 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone, showing potential microbial activities. This highlights the compound's potential in creating new chemical entities with antimicrobial properties (B. Ramudu et al., 2017).

  • In Vitro Antimicrobial Activity : Mallesha and Mohana (2014) synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, suggesting the potential of these derivatives in antimicrobial research (L. Mallesha & K. Mohana, 2014).

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This research provides insights into the structural and functional dynamics of similar compounds in receptor binding (J. Shim et al., 2002).

Catalysis and Chemical Reactions

  • Aromatic Nucleophilic Substitution : Consiglio et al. (1982) studied the kinetics of reactions involving 2-methoxy-3-nitrothiophen with cyclic secondary amines, such as piperidine. This research is relevant for understanding the reaction mechanisms and catalytic behavior of related compounds (G. Consiglio et al., 1982).

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Zheng Rui (2010) focused on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, illustrating the process of creating derivatives of similar compounds (Zheng Rui, 2010).
  • Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) analyzed the crystal and molecular structure of a related compound, demonstrating the importance of structural studies in understanding the properties of such chemicals (B. Lakshminarayana et al., 2009).

properties

IUPAC Name

(4-methylthiophen-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-10-15(21-11-12)16(19)18-8-4-14(5-9-18)20-13-2-6-17-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXHYPNOYQURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

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